molecular formula C23H26N2O2S B11648827 2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11648827
M. Wt: 394.5 g/mol
InChI Key: BLQTWQODPZIVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-tert-butyl-4-methylphenol with appropriate reagents to introduce the phenoxy group. This is followed by the formation of the thiazole ring through cyclization reactions involving thioamides and halogenated precursors. The final step involves the acylation of the thiazole derivative with an acetamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings or the thiazole ring.

Scientific Research Applications

2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methylphenol: Shares the tert-butyl and methylphenol groups but lacks the thiazole and acetamide groups.

    4-Methylphenyl thiazole: Contains the thiazole ring and methylphenyl group but lacks the tert-butyl and acetamide groups.

    N-(4-Methylphenyl)acetamide: Contains the acetamide and methylphenyl groups but lacks the tert-butyl and thiazole groups.

Uniqueness

2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group enhances its stability, while the thiazole ring contributes to its biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C23H26N2O2S/c1-15-6-9-17(10-7-15)19-14-28-22(24-19)25-21(26)13-27-20-11-8-16(2)12-18(20)23(3,4)5/h6-12,14H,13H2,1-5H3,(H,24,25,26)

InChI Key

BLQTWQODPZIVMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.